chemical and physical properties of Glycolaldehyde-2-13C
chemical and physical properties of Glycolaldehyde-2-13C
An In-depth Technical Guide to Glycolaldehyde-2-13C
Introduction
Glycolaldehyde-2-13C is a stable isotope-labeled form of glycolaldehyde, the simplest molecule containing both an aldehyde and a hydroxyl group.[1] With the chemical formula HOCH₂-¹³CHO, it serves as a crucial tool in scientific research, particularly in metabolic studies and reaction mechanism elucidation. The specific labeling at the C2 position allows for precise tracking of this molecule and its metabolites through complex biological and chemical pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and common applications of Glycolaldehyde-2-13C for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physical properties of Glycolaldehyde-2-13C are expected to be nearly identical to those of its unlabeled counterpart. It is typically supplied as a white solid or an aqueous solution.[1][3][4] The primary difference lies in its molecular weight due to the presence of the heavier carbon isotope.
Table 1: General and Physical Properties of Glycolaldehyde-2-13C
| Property | Value | Source |
|---|---|---|
| Chemical Name | Glycolaldehyde-2-13C | |
| Synonyms | 2-Hydroxyacetaldehyde-2-13C, 2-Hydroxyethanal-2-13C | |
| CAS Number | 478529-67-8 | |
| Molecular Formula | C¹³CH₄O₂ | |
| Molecular Weight | 61.04 g/mol | |
| Exact Mass | 61.024479 g/mol | |
| Appearance | Solid | |
| Melting Point | 97 °C | |
| Boiling Point | 131.3 °C at 760 mmHg | |
| Flash Point | 42 °C | |
| Density | ~1.1 g/cm³ | |
| Vapor Pressure | 4.15 mmHg at 25°C |
| Solubility | Highly soluble in water and alcohol. Miscible in DMSO. | |
Spectroscopic Data
Spectroscopic analysis is fundamental to the application of isotopically labeled compounds. The ¹³C label provides a distinct signal for tracking the molecule's fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In an aqueous solution (D₂O), glycolaldehyde exists as a mixture of interconverting species, including the monomer and its hydrated form. For unlabeled glycolaldehyde, ¹³C NMR spectra show two primary peaks.
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C1 (Aldehyde Carbon): ~92.39 ppm
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C2 (Hydroxyl Carbon): ~67.18 ppm
For Glycolaldehyde-2-¹³C, the signal corresponding to the C2 carbon at approximately 67.18 ppm will be significantly enhanced and will exhibit splitting patterns depending on the specific NMR experiment conducted, providing a clear marker for this position.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for analyzing samples containing Glycolaldehyde-2-¹³C. The molecular ion peak will be shifted to a mass-to-charge ratio (m/z) corresponding to the labeled compound (~61.04 Da), distinguishing it from the unlabeled species (m/z ~60.05 Da). This mass shift is essential for quantitative analysis in tracer experiments. The fragmentation patterns of glycolaldehyde have been studied, providing a basis for structural elucidation in complex mixtures.
Experimental Protocols and Applications
Glycolaldehyde-2-¹³C is primarily used as a tracer to investigate metabolic pathways and reaction mechanisms.
Metabolic Flux Analysis
A common application is in metabolic flux analysis (MFA). In this context, researchers introduce Glycolaldehyde-2-¹³C into a biological system (e.g., cell culture) and monitor its incorporation into downstream metabolites.
General Experimental Workflow:
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Preparation: A stock solution of Glycolaldehyde-2-¹³C is prepared.
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Incubation: The labeled compound is introduced to the biological system and incubated for a defined period.
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Metabolite Extraction: Cellular metabolism is quenched, and metabolites are extracted from the cells or medium.
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Analysis: The extracts are analyzed using LC-MS or GC-MS to identify and quantify the ¹³C label in various metabolites.
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Data Interpretation: The pattern and extent of ¹³C incorporation are used to map the flow of carbon atoms and determine the activity of different metabolic pathways.
Synthesis and Reaction Mechanisms
Isotopically labeled glycolaldehyde is a precursor for the synthesis of other labeled molecules. For instance, it can be used to study the Formose reaction, a polymerization of formaldehyde into sugars, where glycolaldehyde is a key intermediate. By using Glycolaldehyde-2-¹³C, researchers can trace the origin of carbon atoms in the resulting complex mixture of carbohydrates.
Biological Significance and Metabolic Pathways
Glycolaldehyde is a metabolite involved in several key biological pathways. Its labeled form is invaluable for studying the dynamics of these processes.
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Pentose Phosphate Pathway: Glycolaldehyde is transferred by the enzyme transketolase, which utilizes thiamine pyrophosphate as a cofactor.
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Purine Catabolism: The breakdown of purines can lead to the formation of glycolaldehyde.
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Glycolysis (Alternate Pathway): It can be formed from fructose 1,6-bisphosphate via the action of a ketolase.
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Vitamin B6 Metabolism: Glycolaldehyde participates in the metabolism of vitamin B6.
Conclusion
Glycolaldehyde-2-¹³C is a powerful research tool that enables the precise investigation of metabolic and chemical systems. Its well-defined physical and chemical properties, combined with the distinct spectroscopic signature of the ¹³C label, make it indispensable for quantitative studies in systems biology, drug development, and mechanistic chemistry. This guide provides the core technical information required by scientists to effectively incorporate Glycolaldehyde-2-¹³C into their experimental designs.
